molecular formula C11H9N3O2 B2936889 2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 321430-95-9

2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2936889
CAS No.: 321430-95-9
M. Wt: 215.212
InChI Key: PFXIORVPJIDLCP-UHFFFAOYSA-N
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Description

2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyridine ring and a dihydropyridine ring, which are known for their biological activities. The presence of the oxo group and the carboxamide functionality further enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves multistep reactions. One common method includes the condensation of appropriate pyridine derivatives with dihydropyridine precursors under controlled conditions. For instance, the reaction may involve the use of oxalyl chloride and trimethylamine in dichloromethane at low temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.

    Substitution: The pyridine and dihydropyridine rings can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-oxo-N-(pyridin-4-yl)acetamide
  • 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides

Comparison: Compared to these similar compounds, 2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its combined pyridine and dihydropyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-oxo-N-pyridin-4-yl-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10-9(2-1-5-13-10)11(16)14-8-3-6-12-7-4-8/h1-7H,(H,13,15)(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXIORVPJIDLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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